1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone
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Overview
Description
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan moiety, and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity.
Material Science: In electronic applications, the compound’s unique structure can facilitate charge transfer and improve conductivity.
Comparison with Similar Compounds
1-(2-Furanyl)ethanone: Shares the ethanone group but has a furan ring instead of the thieno[2,3-b]furan moiety.
2-Acetylfuran: Similar structure but lacks the phenyl group.
Uniqueness: 1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone stands out due to its combined thieno[2,3-b]furan and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
61255-02-5 |
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Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-(2-phenylthieno[2,3-b]furan-5-yl)ethanone |
InChI |
InChI=1S/C14H10O2S/c1-9(15)13-8-11-7-12(16-14(11)17-13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
ACDXNQAQFBHZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)OC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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